For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 8-Quinolinesulfonic Acid
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Quinolinesulfonic acid. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental protocols are provided.
Core Physicochemical Properties
8-Quinolinesulfonic acid (CAS Number: 85-48-3) is an organic compound featuring a quinoline (B57606) ring substituted with a sulfonic acid group at the 8th position.[1][2] Its molecular formula is C₉H₇NO₃S.[1][2][3][4] This compound is recognized for its utility as a chelating agent and as an intermediate in the synthesis of pharmaceuticals and dyes.[1][3]
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₃S | [1][3][4] |
| Molecular Weight | 209.22 g/mol | [3][4][5] |
| Melting Point | > 300 °C | [3][4][6] |
| Boiling Point | Decomposes before boiling | [5] |
| pKa | -1.83 ± 0.40 (Predicted) | [1][4] |
| Appearance | Off-white to light yellow or brown powder | [1][3][4][5] |
| Solubility in Water | Soluble / Moderate solubility, pH-dependent | [1][2][5] |
| Density | 1.62 g/cm³ | [4] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[7][8] This property is a crucial indicator of purity; pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry 8-Quinolinesulfonic acid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][10]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7][9] This assembly is then placed in a heating bath (e.g., a Thiele tube with oil) or a melting point apparatus.[9]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[9][11]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[10] The melting point is reported as the range T1-T2.[8]
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "shake-flask" method is a standard technique for determining equilibrium solubility.[12]
Methodology: Shake-Flask Method
-
Preparation: An excess amount of 8-Quinolinesulfonic acid is added to a known volume of the solvent (e.g., water) in a flask.[12]
-
Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 37 ± 1 °C) until equilibrium is reached.[12][13] This can take 24 to 48 hours.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[12] This step is critical to prevent solid particles from interfering with the analysis.
-
Analysis: The concentration of 8-Quinolinesulfonic acid in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[14][15]
-
Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[13]
Caption: Workflow for Solubility Determination.
Determination of pKa
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For sulfonic acids, which are strong acids, methods like UV-metric titration or NMR spectroscopy are often employed.[16][17]
Methodology: UV-Metric Titration
-
Solution Preparation: A solution of 8-Quinolinesulfonic acid of known concentration is prepared in a suitable solvent system. For compounds with low water solubility, aqueous-organic mixtures (e.g., water-methanol) may be used.[16]
-
Titration: The solution is titrated with a strong base (e.g., NaOH) of known concentration.
-
UV-Vis Measurement: After each addition of the titrant, the UV-Vis absorption spectrum of the solution is recorded. The protonated and deprotonated forms of the molecule will have different absorption spectra.
-
Data Analysis: The changes in absorbance at specific wavelengths are plotted against the pH or the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by fitting the data to the Henderson-Hasselbalch equation.
-
Extrapolation (if necessary): If an organic co-solvent is used, a series of measurements at different solvent compositions can be performed, and the results extrapolated to obtain the pKa in pure water (Yasuda-Shedlovsky extrapolation).[16]
Key Relationships and Applications
pH and Solubility
The solubility of 8-Quinolinesulfonic acid in aqueous solutions is dependent on the pH. As a strong acid, it exists predominantly in its ionized (sulfonate) form over a wide pH range. This ionized form is polar and generally exhibits higher water solubility compared to the non-ionized form.
Caption: pH-Dependent Form and Solubility.
Chelating Agent in Analytical Chemistry
8-Quinolinesulfonic acid is an effective chelating agent, capable of forming stable complexes with various metal ions.[3] This property is leveraged in analytical chemistry for the detection and quantification of trace metals. The formation of these metal complexes can enhance the sensitivity and specificity of analytical techniques like spectrophotometry and chromatography.[2][3]
Caption: Role as a Chelating Agent.
Spectral Properties
Spectral data is essential for the structural elucidation and identification of 8-Quinolinesulfonic acid.
-
IR Spectroscopy: Infrared spectra reveal the presence of characteristic functional groups. Key absorptions would be expected for the S=O stretching of the sulfonic acid group, as well as vibrations corresponding to the aromatic quinoline ring.
-
UV-Vis Spectroscopy: UV-Visible spectroscopy is useful for quantitative analysis and studying electronic transitions within the molecule. The aromatic system of the quinoline ring gives rise to characteristic absorption bands in the UV region.
Conclusion
8-Quinolinesulfonic acid possesses a distinct set of physicochemical properties that are foundational to its applications in various scientific fields. Its high melting point indicates thermal stability, while its aqueous solubility and acidic nature are key to its role as a reagent and synthetic intermediate. The experimental protocols and conceptual diagrams provided in this guide offer a practical framework for professionals working with this versatile compound, facilitating further research and development.
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- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
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- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]
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- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
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